molecular formula C11H14O2S B6211005 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 1555131-81-1

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B6211005
CAS No.: 1555131-81-1
M. Wt: 210.29 g/mol
InChI Key: KJSQMLCOAOKWON-UHFFFAOYSA-N
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Description

4,4-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring. The 4,4-dimethyl substituents on the cyclohexene ring enhance steric bulk and influence lipophilicity, while the carboxylic acid group at position 3 provides hydrogen-bonding capability. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or targeting specific biological pathways .

Properties

CAS No.

1555131-81-1

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4,4-dimethyl-6,7-dihydro-5H-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H14O2S/c1-11(2)5-3-4-8-9(11)7(6-14-8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

KJSQMLCOAOKWON-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C(=CS2)C(=O)O)C

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

A pivotal method for synthesizing benzothiophene-3-carboxylic acid derivatives involves palladium-catalyzed oxidative cyclization–carbonylation. As demonstrated by recent work, 2-(methylthio)phenylacetylenes serve as precursors for constructing the benzothiophene core under PdI₂/KI catalysis. The process initiates with cyclization of the alkyne moiety, followed by demethylation of the thioether group and subsequent alkoxycarbonylation with carbon monoxide (CO) and an alcohol (Figure 1).

For 4,4-dimethyl variants, the starting material must incorporate dimethyl substituents at the C4 position of the tetrahydrobenzothiophene ring. This requires tailored precursors, such as 2-(methylthio)-4,4-dimethylcyclohex-1-en-1-yl)phenylacetylene, to ensure proper regiochemistry during cyclization.

Optimization and Yields

Key reaction parameters include:

  • Catalyst system : PdI₂ (5 mol %) with KI (2.5 equiv) in methanol or ionic liquids (e.g., BmimBF₄).

  • Pressure : 40 atm of CO–air (4:1 ratio).

  • Temperature : 80–100°C for 24–36 hours.

Under these conditions, benzothiophene-3-carboxylates are obtained in 57–83% yields . Hydrolysis of the ester intermediate (e.g., methyl 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) with aqueous NaOH or HCl yields the target carboxylic acid.

Table 1: Representative Yields for Benzothiophene-3-Carboxylates via Pd Catalysis

Substrate R₁R₂SolventYield (%)
PhHMeOH80
4-MeC₆H₄HMeOH76
4-BrC₆H₄HMeOH83
3-ThienylHMeOH70

Base-Promoted Cyclization of Thiol Precursors

Cyclization and Acidification

An alternative route, adapted from patented methodologies for benzothiophene-2-carboxylic acids, involves base-mediated cyclization of thiol-containing precursors. For the 3-carboxylic acid derivative, 3-sulfhydryl-4,4-dimethylcyclohexanone could serve as a starting material. Reaction with potassium hydroxide (25–30% aqueous solution) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under N₂ pressure (1 MPa) at 135°C induces cyclization. Subsequent acidification with HCl (pH 3–4) precipitates the carboxylic acid.

Challenges and Modifications

  • Regioselectivity : Ensuring cyclization occurs at the C3 position requires steric and electronic control, potentially through substituent effects on the cyclohexanone ring.

  • Yield Optimization : Initial yields for analogous 2-carboxylic acids are modest (~49%), suggesting the need for iterative optimization of reaction time (9–12 hours) and catalyst loading.

Functional Group Interconversion Strategies

Nitrile Hydrolysis

Synthesis of the corresponding nitrile (e.g., via nucleophilic substitution with KCN) followed by acidic or basic hydrolysis offers another route. For instance, refluxing the nitrile with 6M HCl (110°C, 12h) would yield the carboxylic acid.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Pd-Catalyzed Carbonylation57–83High regioselectivity, scalableRequires specialized catalysts/CO
Base-Promoted Cyclization~49Simple reagents, no noble metalsModerate yields, regiochemistry risks
Oxidation/Nitrile HydrolysisN/AStraightforward FG interconversionMultiple steps, side reactions

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The benzothiophene-3-carboxylic acid scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4,4-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 4,4-dimethyl C₁₁H₁₄O₂S 210.29 Not explicitly listed* Pharmaceutical intermediates
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 6-methyl C₁₀H₁₂O₂S 196.27 438213-69-5 Organic synthesis
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-amino, ethyl ester C₁₁H₁₅NO₂S 225.31 4506-71-2 Precursor for amide coupling
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-amino, 6-phenyl, methyl ester C₁₆H₁₇NO₂S 287.38 119004-72-7 Drug discovery

Physicochemical Properties

  • Lipophilicity: The 4,4-dimethyl groups increase hydrophobicity compared to unsubstituted or amino-substituted analogs (e.g., logP ~2.5 vs. ~1.8 for the 2-amino-ethyl ester derivative) .
  • Hydrogen Bonding : The carboxylic acid group enables strong intermolecular hydrogen bonds, influencing crystallinity and melting points (~200–220°C), whereas ester derivatives typically have lower melting points (~100–150°C) .

Biological Activity

4,4-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14O2S
  • SMILES : CC1(CCCC2=C1C(=CS2)C(=O)O)C
  • InChIKey : KJSQMLCOAOKWON-UHFFFAOYSA-N

The compound features a benzothiophene core which is known for its diverse biological activities. Its structural uniqueness may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of biological pathways involved in various diseases.

Pharmacological Studies

Research indicates that compounds with similar structures have shown potential in several pharmacological applications:

  • Anticancer Activity : Benzothiophene derivatives have been explored for their ability to inhibit tumor growth through modulation of kinase pathways. For instance, inhibitors targeting the PIM kinase family have been identified as promising candidates in cancer therapy .
  • Anti-inflammatory Effects : Some studies suggest that benzothiophene derivatives can inhibit MAPK pathways, which are crucial in inflammatory responses. This inhibition may lead to decreased production of pro-inflammatory cytokines .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been studied extensively. Variations in substituents on the benzothiophene core can significantly influence the compound's potency and selectivity towards specific targets.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+211.07874145.6
[M+Na]+233.06068155.6
[M+NH4]+228.10528156.2
[M+K]+249.03462148.0
[M-H]-209.06418147.0

This table illustrates the predicted collision cross-section data for various adducts of the compound, which can be useful in understanding its behavior in mass spectrometry analyses.

Q & A

Q. What are the standard synthetic routes for 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclohexanone Derivative Formation : React 4,4-dimethylcyclohexanone with malononitrile and elemental sulfur in ethanol, catalyzed by diethylamine (DEA), to form the tetrahydrobenzothiophene core .

Carboxylic Acid Introduction : Hydrolyze the ester intermediate (e.g., ethyl or methyl ester) under acidic or basic conditions. For example, refluxing with NaOH/EtOH followed by acidification yields the carboxylic acid derivative .

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–70°C during cyclization to minimize side products .
  • Catalyst Loading : Adjust DEA stoichiometry (1.2–1.5 equiv.) to balance reaction rate and purity .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Typical yields range from 68–85% .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify substituents (e.g., methyl groups at δ ~1.2–1.4 ppm, carboxylic acid proton at δ ~12–13 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at δ ~165–170 ppm and tetrahydrobenzothiophene carbons .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥98%) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode for [M–H]⁻ ion to verify molecular weight .

Q. How can researchers screen this compound for biological activity, and what assay systems are appropriate?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target Selection : Prioritize enzymes like cyclooxygenase (COX) or kinases, given structural similarities to bioactive benzothiophenes .
    • Protocol : Use fluorogenic substrates (e.g., ATP-analogues for kinases) and measure IC₅₀ values via dose-response curves .
  • Antimicrobial Screening :
    • Microdilution Method : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

  • Computational Modeling :
    • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .
    • Analyze Mulliken charges to identify electron-deficient regions (e.g., carboxylic acid group) .
  • Experimental Validation :
    • React with diazomethane to methylate the carboxylic acid, then monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported bioactivity data, such as divergent IC₅₀ values across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assay Conditions : Normalize data to control for variables like pH, temperature, and solvent (DMSO concentration ≤1%) .
    • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups) on potency .
    • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity .

Q. How can researchers design stable formulations of this compound for in vivo studies, considering its hydrolytic sensitivity?

Methodological Answer:

  • Stability Studies :
    • pH-Dependent Degradation : Use HPLC to monitor decomposition in buffers (pH 1–9) at 37°C. Carboxylic acids often degrade fastest at alkaline pH .
    • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Delivery Systems :
    • Encapsulate in PEG-PLGA nanoparticles (≤200 nm) to improve solubility and reduce hydrolysis .

Critical Research Considerations

  • Structural Analogues : Compare with ethyl 2-amino derivatives to assess the impact of methyl vs. ethyl substituents on bioactivity .
  • Crystallography : Resolve disorder in the tetrahydrobenzothiophene ring via X-ray diffraction (e.g., C6/C7 positional disorder in related compounds) .

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